![molecular formula C16H14N2O2S B4944212 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B4944212.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-phenyl-N-thiocarbamoyl-β-alanine” was used as a starting material to synthesize “3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid” using the Hantzsch method . Another method involved the reaction of “2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-(6H)-one” with primary and secondary amines to form "N1-substituted N2-(4,5-dihydro-1,3-thiazol-2-il)glycineamides" .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Properties
These compounds have also been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole derivatives have demonstrated antiviral properties . This indicates potential applications in the treatment of viral infections.
Neuroprotective Effects
These compounds have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This indicates potential applications in cancer treatment.
Promotion of Plant Growth
Interestingly, one of the synthesized compounds, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth and to increase seed yield and oil content . This suggests potential applications in agriculture.
Anticoagulant and Antiarrhythmic Properties
Thiazole derivatives have also been used as anticoagulants and antiarrhythmics . This indicates potential applications in the treatment of cardiovascular diseases.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(18-16-17-9-10-21-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKRALYJZOJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.